Enzymatic Potency: Dopastin's Micromolar Affinity Contrasts with Ultra-Potent Clinical Candidates
Dopastin inhibits dopamine β-hydroxylase with a Ki value of 4.7 µM, a potency that is approximately 500-fold lower than the synthetic inhibitor Nepicastat (IC50 = 9 nM) and approximately 6-fold more potent than the fungal metabolite Fusaric Acid (IC50 = 30 µM) [1][2]. This moderate affinity allows for partial enzyme inhibition, which may be advantageous for studying graded biological responses or for applications where complete ablation of norepinephrine synthesis is undesirable.
| Evidence Dimension | Inhibitory potency against dopamine β-hydroxylase |
|---|---|
| Target Compound Data | Ki = 4.7 µM |
| Comparator Or Baseline | Nepicastat: IC50 = 9 nM; Fusaric Acid: IC50 = 30 µM |
| Quantified Difference | Dopastin is 522-fold less potent than Nepicastat; 6.4-fold more potent than Fusaric Acid |
| Conditions | Purified enzyme assays; Dopastin Ki determined in 1974 bovine adrenal DBH assay; Nepicastat IC50 from purified human enzyme; Fusaric Acid IC50 from standard DBH inhibition assay. |
Why This Matters
Dopastin's intermediate potency provides a distinct experimental window for modulating norepinephrine levels without the complete shutdown observed with ultra-potent inhibitors, enabling nuanced pharmacological and physiological investigations.
- [1] Iinuma, H., Matsuzaki, M., Nagatsu, T., Takeuchi, T., & Umezawa, H. (1974). Biochemical and Biological Studies on Dopastin, an Inhibitor of Dopamine β-Hydroxylase. Agricultural and Biological Chemistry, 38(11), 2107–2111. https://doi.org/10.1080/00021369.1974.10861473 View Source
- [2] Anjiechem. (n.d.). Nepicastat Product Page. Retrieved from https://www.anjiechem.com/goods-45278.html View Source
